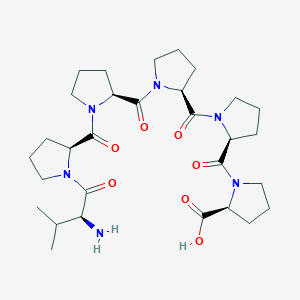![molecular formula C13H11BrN2O B12616514 Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]- CAS No. 918667-03-5](/img/structure/B12616514.png)
Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]- is a complex organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by the presence of a bromine atom at the 4-position of the phenol ring and an imine group linking the phenol to a 5-methyl-2-pyridinyl moiety
準備方法
The synthesis of Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]- can be achieved through several synthetic routes. One common method involves the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 5-methyl-2-aminopyridine in the presence of an acid catalyst. The reaction is typically carried out in an ethanol solvent under reflux conditions to facilitate the formation of the imine bond.
Industrial production methods for this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound.
化学反応の分析
Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium thiolate.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group yields quinone derivatives, while reduction of the imine group results in the formation of an amine.
科学的研究の応用
Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]- has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with transition metals such as zinc, copper, and nickel
Biology: The compound exhibits antimicrobial properties and is studied for its potential use as an antibacterial and antifungal agent. It can inhibit the growth of various pathogenic microorganisms.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the synthesis of advanced materials, including polymers and dyes. Its unique structural features contribute to the properties of these materials.
作用機序
The mechanism of action of Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions through its phenolic hydroxyl and imine groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
In antimicrobial applications, the compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. In coordination chemistry, the compound acts as a chelating agent, stabilizing metal ions and facilitating catalytic reactions.
類似化合物との比較
Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]- can be compared with other similar compounds such as:
Phenol, 2-bromo-4-methyl-: This compound has a similar bromine substitution but lacks the imine and pyridinyl groups. It is used in different applications, such as flavoring agents and intermediates in organic synthesis.
Phenol, 4-bromo-2-[(phenylimino)methyl]-: This compound has a phenyl group instead of a pyridinyl group. It exhibits different chemical reactivity and applications, particularly in the field of thermochromism.
Phenol, 4-bromo-2-[(E)-((2-pyridinyl)imino)methyl]-: This compound is similar but lacks the methyl group on the pyridinyl ring. It has different coordination chemistry properties and biological activities.
特性
CAS番号 |
918667-03-5 |
|---|---|
分子式 |
C13H11BrN2O |
分子量 |
291.14 g/mol |
IUPAC名 |
4-bromo-2-[(5-methylpyridin-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C13H11BrN2O/c1-9-2-5-13(15-7-9)16-8-10-6-11(14)3-4-12(10)17/h2-8,17H,1H3 |
InChIキー |
RFYJTEYYXWCBFA-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)N=CC2=C(C=CC(=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-[5-(3,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoate](/img/structure/B12616433.png)
![(6-[4-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol](/img/structure/B12616436.png)
![Ethanone, 2-[3-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]butoxy]-1-[4-[3-(1-piperidinyl)propyl]-1-piperazinyl]-](/img/structure/B12616438.png)
![N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine](/img/structure/B12616443.png)
![1-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine](/img/structure/B12616449.png)


![6-[1-(3-Amino-2-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12616472.png)
![3',6'-Dihydro-1-methyl-3'-methylene-spiro[3H-indole-3,2'-[2H]pyran]-2(1H)-one](/img/structure/B12616473.png)
![N,N-Dicyclohexyl-N'-[(4-methoxyphenyl)methyl]-2-imidodicarbonic diamide](/img/structure/B12616474.png)

![1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazine](/img/structure/B12616484.png)
![1H-Pyrrole-1-acetamide,2-(2-chlorophenyl)-N-[[(3-hydroxypropyl)amino]iminomethyl]-5-(4-propoxyphenyl)-](/img/structure/B12616485.png)
